molecular formula C17H15NO3 B5660703 methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate

methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate

Cat. No.: B5660703
M. Wt: 281.30 g/mol
InChI Key: HBHIAXLWYNSFND-ZHACJKMWSA-N
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Description

Methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to an amide group, which is further connected to a phenylprop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are subject to ongoing research.

Properties

IUPAC Name

methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHIAXLWYNSFND-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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